2-Methoxy-4-nitrobenzaldehyde
Overview
Description
2-Methoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the fourth position on the benzene ring. This compound appears as a white to yellow crystalline powder and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitrobenzaldehyde can be synthesized through a multi-step reaction process. One common method involves the nitration of 2-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the following steps:
Nitration: 2-Methoxybenzaldehyde is treated with a nitrating mixture of nitric acid and sulfuric acid at low temperatures.
Isolation: The resulting product is isolated by filtration and washed with water to remove any residual acids.
Purification: The crude product is purified through recrystallization from suitable solvents such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Condensation: It can undergo condensation reactions with amine compounds to form Schiff bases.
Demethylation: The methoxy group can be demethylated to form the corresponding phenol derivative under the action of boron tribromide.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Condensation: Amine compounds in the presence of a base such as potassium carbonate.
Demethylation: Boron tribromide in anhydrous conditions.
Major Products:
Reduction: 2-Methoxy-4-nitrobenzyl alcohol.
Condensation: Schiff bases.
Demethylation: 2-Hydroxy-4-nitrobenzaldehyde.
Scientific Research Applications
2-Methoxy-4-nitrobenzaldehyde is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It is used in the preparation of N-((oxazolyl)phenyl)chromanecarboxamide derivatives, which are investigated for their therapeutic potential in treating retinal diseases.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-nitrobenzaldehyde is primarily based on its electrophilic nature due to the presence of the nitro group. This makes the aldehyde group highly reactive towards nucleophiles, facilitating various condensation and addition reactions. The methoxy group also influences the reactivity by donating electron density to the benzene ring, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
2-Methoxy-4-nitrobenzaldehyde can be compared with other similar compounds such as:
2-Methoxy-4-nitrobenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
3-Methoxy-4-nitrobenzaldehyde: Similar but with the methoxy group at the third position.
2-Hydroxy-4-nitrobenzaldehyde: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness: The unique combination of the methoxy and nitro groups in this compound imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-methoxy-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUUZXTHMCZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374862 | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136507-15-8 | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136507-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methoxy-4-nitrobenzaldehyde in the synthesis of 4-[¹⁸F]fluoroguaiacol?
A1: this compound serves as the starting material in the multi-step synthesis of 4-[¹⁸F]fluoroguaiacol. The process involves a nucleophilic aromatic substitution with [¹⁸F]fluoride, replacing the nitro group. This is followed by a Baeyer-Villiger oxidation, converting the benzaldehyde group to a phenol, resulting in the formation of 4-[¹⁸F]fluoroguaiacol. []
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